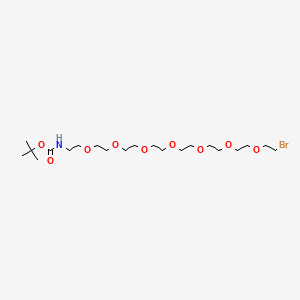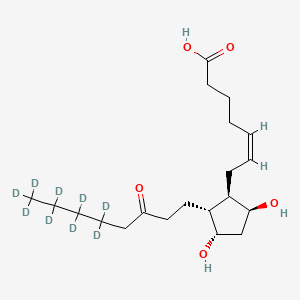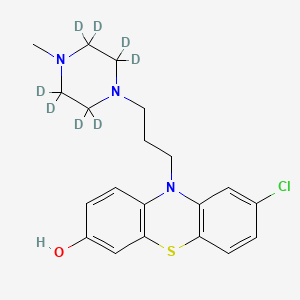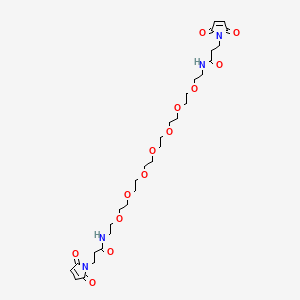
Bis-Mal-PEG7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis-Mal-PEG7 is synthesized through a series of chemical reactions involving the conjugation of maleimide groups to a PEG chain. The reaction typically involves the following steps:
Activation of PEG: The PEG chain is activated by reacting with a suitable activating agent, such as N-hydroxysuccinimide (NHS).
Conjugation with Maleimide: The activated PEG is then reacted with maleimide to form the final product, this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Chemical Reactions Analysis
Types of Reactions
Bis-Mal-PEG7 primarily undergoes substitution reactions due to the presence of maleimide groups. These reactions include:
Michael Addition: The maleimide groups can undergo Michael addition with nucleophiles such as thiols.
Amide Bond Formation: The compound can form amide bonds with amines under suitable conditions
Common Reagents and Conditions
Nucleophiles: Thiols and amines are commonly used nucleophiles.
Solvents: Reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Catalysts: Base catalysts like triethylamine may be used to facilitate the reactions
Major Products
The major products formed from these reactions include PEGylated proteins or peptides, which are used in various biomedical applications .
Scientific Research Applications
Bis-Mal-PEG7 has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are employed in targeted protein degradation studies.
Biology: Facilitates the study of protein-protein interactions and cellular processes by enabling selective degradation of target proteins.
Medicine: Used in drug development for targeted therapies, particularly in cancer research.
Industry: Employed in the production of PEGylated compounds for various industrial applications .
Mechanism of Action
Bis-Mal-PEG7 functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The mechanism involves:
Binding to E3 Ligase: One end of the PROTAC molecule binds to an E3 ubiquitin ligase.
Binding to Target Protein: The other end binds to the target protein.
Ubiquitination and Degradation: The proximity induced by the linker facilitates the ubiquitination of the target protein, leading to its degradation by the proteasome.
Comparison with Similar Compounds
Similar Compounds
Bis-Mal-PEG4: A shorter PEG-based linker with similar properties but different chain length.
Bis-Mal-PEG12: A longer PEG-based linker offering greater flexibility and distance between ligands.
Bis-Mal-PEG24: An even longer PEG-based linker used for specific applications requiring extended reach .
Uniqueness
Bis-Mal-PEG7 offers a balance between flexibility and stability, making it suitable for a wide range of applications. Its intermediate chain length provides optimal spacing for effective PROTAC formation and target protein degradation .
Properties
Molecular Formula |
C30H46N4O13 |
|---|---|
Molecular Weight |
670.7 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C30H46N4O13/c35-25(5-9-33-27(37)1-2-28(33)38)31-7-11-41-13-15-43-17-19-45-21-23-47-24-22-46-20-18-44-16-14-42-12-8-32-26(36)6-10-34-29(39)3-4-30(34)40/h1-4H,5-24H2,(H,31,35)(H,32,36) |
InChI Key |
OPDRHCGYPGBVPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



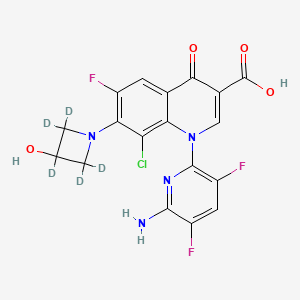
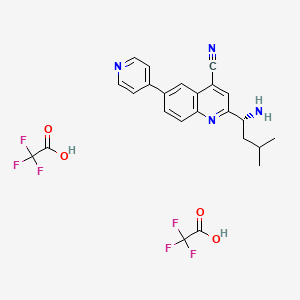
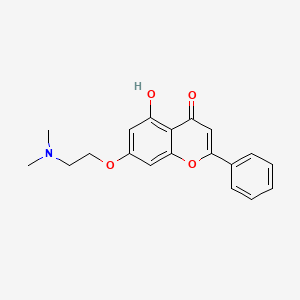
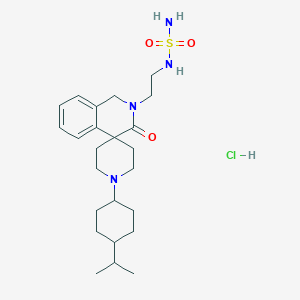
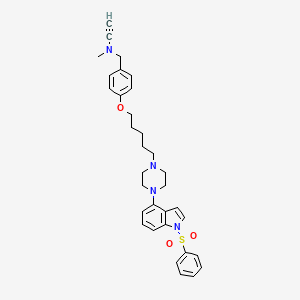
![sodium;[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12414570.png)

